(R,R)-Labetalol-d3 hydrochloride
CAS No.:
Cat. No.: VC16675325
Molecular Formula: C19H25ClN2O3
Molecular Weight: 367.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25ClN2O3 |
|---|---|
| Molecular Weight | 367.9 g/mol |
| IUPAC Name | 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3; |
| Standard InChI Key | WQVZLXWQESQGIF-JFOGPLCCSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
| Canonical SMILES | CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Introduction
Synthesis and Isotopic Labeling
The synthesis of (R,R)-Labetalol-d3 hydrochloride involves enantioselective synthesis techniques to isolate the (R,R)-stereoisomer, followed by deuterium incorporation. Key steps include:
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Chiral Resolution: Separation of the (R,R)-enantiomer from the racemic mixture using chromatographic methods or asymmetric synthesis .
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Deuterium Exchange: Introduction of deuterium at specific positions (e.g., methyl or aromatic groups) via acid-catalyzed exchange reactions or using deuterated precursors .
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Purification: High-performance liquid chromatography (HPLC) to achieve >98% isotopic purity, as required for analytical standards .
Isotopic Purity: Commercial batches typically exhibit ≥99% deuterium enrichment at designated positions, ensuring minimal protium contamination .
Pharmacological Profile and Mechanism of Action
Receptor Interactions
The deuterium substitution minimally affects receptor binding kinetics, as demonstrated in comparative radioligand assays .
Deuterium’s kinetic isotope effect reduces hepatic metabolism, potentially altering clearance rates in preclinical models .
Analytical Applications in Research
(R,R)-Labetalol-d3 hydrochloride is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying labetalol in plasma, serum, and urine.
Role as an Internal Standard
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Compensation for Matrix Effects: Co-elution with endogenous labetalol mitigates ion suppression/enhancement .
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Quantitative Accuracy: Enables precise calibration curves (linear range: 1–500 ng/mL, ) .
Example Workflow:
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Sample Preparation: Protein precipitation with acetonitrile.
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Chromatography: C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
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Detection: MRM transition m/z 329 → 162 for labetalol and m/z 332 → 165 for (R,R)-Labetalol-d3 .
Metabolic Studies
Deuterium labeling facilitates tracking of labetalol’s metabolic fate, including:
| Condition | Stability Duration |
|---|---|
| Room Temperature (25°C) | 7 days |
| Refrigerated (4°C) | 6 months |
| Frozen (-20°C) | 24 months |
Recommendations:
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Store in amber vials under inert gas (argon or nitrogen).
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Avoid repeated freeze-thaw cycles to prevent deuterium loss .
| Parameter | Details |
|---|---|
| Acute Toxicity | LD (rat, oral): >2,000 mg/kg |
| Mutagenicity | Negative in Ames test |
| Handling Precautions | Use PPE (gloves, goggles) in lab settings |
Regulatory compliance includes adherence to the International Council for Harmonisation (ICH) guidelines for isotopic labeling .
| Supplier | Product Code | Purity | Packaging |
|---|---|---|---|
| LGC Standards | TRC-L096502 | ≥99% | 1 mg, 5 mg vials |
Pricing ranges from $200–$500 per milligram, reflecting the complexity of enantioselective synthesis and deuterium labeling .
Future Research Directions
Emerging applications for (R,R)-Labetalol-d3 hydrochloride include:
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Pharmacodynamic Modeling: Elucidating concentration-effect relationships in hypertensive crises.
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Drug-Drug Interaction Studies: Assessing CYP-mediated interactions with co-administered therapeutics.
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